molecular formula C12H16O3 B13270492 [(2R,4R)-4-(2-Methoxyphenyl)oxolan-2-yl]methanol

[(2R,4R)-4-(2-Methoxyphenyl)oxolan-2-yl]methanol

Cat. No.: B13270492
M. Wt: 208.25 g/mol
InChI Key: QXKSFZHRRZQWEN-VHSXEESVSA-N
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Description

[(2R,4R)-4-(2-Methoxyphenyl)oxolan-2-yl]methanol is a chemical compound with the molecular formula C12H16O3 It is a derivative of oxolane, featuring a methoxyphenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4R)-4-(2-Methoxyphenyl)oxolan-2-yl]methanol typically involves the reaction of 2-methoxyphenyl derivatives with oxirane compounds under controlled conditions. One common method involves the use of a catalyst to facilitate the ring-opening of oxirane, followed by the introduction of the methoxyphenyl group. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a catalyst. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R,4R)-4-(2-Methoxyphenyl)oxolan-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

[(2R,4R)-4-(2-Methoxyphenyl)oxolan-2-yl]methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(2R,4R)-4-(2-Methoxyphenyl)oxolan-2-yl]methanol exerts its effects involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, influencing biological pathways. The oxolane ring provides structural stability, allowing the compound to maintain its activity under various conditions.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,4R)-4-(3-Methoxyphenyl)oxolan-2-yl]methanol
  • [(2R,4R)-4-(4-Methoxyphenyl)oxolan-2-yl]methanol

Uniqueness

[(2R,4R)-4-(2-Methoxyphenyl)oxolan-2-yl]methanol is unique due to its specific stereochemistry and the position of the methoxy group. This configuration can result in different reactivity and interactions compared to its isomers, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

[(2R,4R)-4-(2-methoxyphenyl)oxolan-2-yl]methanol

InChI

InChI=1S/C12H16O3/c1-14-12-5-3-2-4-11(12)9-6-10(7-13)15-8-9/h2-5,9-10,13H,6-8H2,1H3/t9-,10+/m0/s1

InChI Key

QXKSFZHRRZQWEN-VHSXEESVSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@H]2C[C@@H](OC2)CO

Canonical SMILES

COC1=CC=CC=C1C2CC(OC2)CO

Origin of Product

United States

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